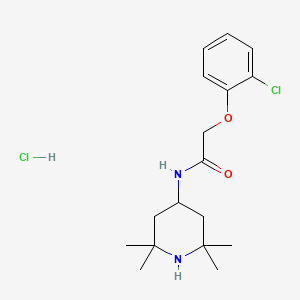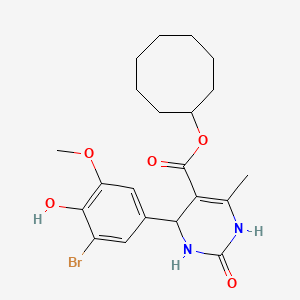![molecular formula C19H11Cl2NO2 B5126517 2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)
2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide, commonly known as DBF, is a synthetic compound that has gained significant attention in the field of scientific research. DBF has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of DBF is not fully understood. However, studies have suggested that DBF exerts its biological activities through the inhibition of various signaling pathways involved in inflammation, cancer, and viral infections. DBF has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses and cancer progression.
Biochemical and Physiological Effects:
DBF has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that DBF can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DBF has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, DBF has been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBF has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. DBF has also been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of DBF is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DBF. One area of interest is the development of DBF-based therapeutics for the treatment of various inflammatory diseases, cancer, and viral infections. Another area of interest is the exploration of the mechanism of action of DBF, which could lead to the identification of new therapeutic targets for various diseases. Additionally, the development of new synthesis methods for DBF could lead to the production of more potent analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of DBF involves the reaction of 2,5-dichlorobenzoic acid with 3-aminodibenzofuran in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified using column chromatography to obtain pure DBF.
Aplicaciones Científicas De Investigación
DBF has been extensively studied for its potential applications in the field of medicine. Studies have shown that DBF exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities. DBF has also been found to possess significant antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2,5-dichloro-N-dibenzofuran-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO2/c20-11-5-8-16(21)15(9-11)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLDUYCPSHLBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
methanone](/img/structure/B5126460.png)



![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)

![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)